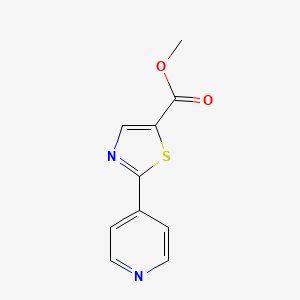

Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate

Description

Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a pyridin-4-yl group and at position 5 with a methyl ester. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Synthetic routes often involve coupling pyridine derivatives with thiazole precursors. For instance, analogous compounds like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate are synthesized via reactions between nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and amide coupling .

Structure

3D Structure

Properties

CAS No. |

89401-52-5 |

|---|---|

Molecular Formula |

C10H8N2O2S |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

methyl 2-pyridin-4-yl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7/h2-6H,1H3 |

InChI Key |

QOAVQZDTMGQNMR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis Route

One of the primary synthetic routes to this compound involves a Hantzsch thiazole synthesis starting from pyridine-4-carbothioamide and ethyl 2-chloro-3-oxobutanoate (or analogous esters). This method is well-documented in the literature for closely related esters such as ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, which can be adapted to the methyl ester analog.

- Reflux a mixture of pyridine-4-carbothioamide (30 mmol) with methyl 2-chloro-3-oxobutanoate (30 mmol) in absolute ethanol for approximately 5 hours.

- Upon cooling, the reaction mixture is poured into cold water and neutralized with sodium bicarbonate solution (10%).

- The resulting solid is filtered, washed, and recrystallized from water or ethanol to yield the this compound as a crystalline product.

This reaction proceeds via cyclization of the carbothioamide with the α-chloroketoester, forming the thiazole ring substituted with the pyridin-4-yl group at position 2 and the ester at position 5.

$$

\text{Pyridine-4-carbothioamide} + \text{Methyl 2-chloro-3-oxobutanoate} \xrightarrow[\text{EtOH, reflux}]{5\,h} \text{this compound}

$$

- The reaction medium is absolute ethanol to ensure good solubility and reaction efficiency.

- The neutralization step helps precipitate the product by removing acidic impurities.

- The yield and purity depend on reaction time, temperature control, and work-up procedure.

Related Thiazole Derivative Preparations from Patents

Patents describe processes for related thiazole derivatives, such as 4-methyl-thiazole-5-carboxylate esters, which share synthetic principles with this compound.

Data Table Summarizing Key Preparation Conditions

| Step | Reactants/Starting Materials | Conditions | Solvent | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pyridine-4-carbothioamide + Methyl 2-chloro-3-oxobutanoate | Reflux | Absolute ethanol | 5 hours | Reflux (~78°C) | Not specified | Neutralization with NaHCO3, crystallization |

| 2 | Hydrazine hydrate + methyl ester (for hydrazide) | Reflux | Absolute ethanol | 6 hours | Reflux | 74% | For derivative synthesis |

| 3 | 4-Methyl-5-hydroxymethyl-thiazole + TEMPO/NaOCl/KBr | Oxidation | DCM + aqueous | 1 hour | 0-2°C | 97-98% | For formyl-thiazole derivatives |

| 4 | 4-Methyl-5-hydroxymethyl-thiazole + PCC | Oxidation | DCM | Variable | 15-30°C | >99% | Alternative oxidation method |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.

Scientific Research Applications

Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate is a synthetic compound with a thiazole ring that is substituted with a bromine atom and a pyridine moiety. The carboxylate group enhances its solubility and reactivity. It has potential applications in medicinal chemistry, specifically as an antimicrobial agent.

Synthesis

The synthesis of methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate typically involves various methods that ensure efficient production and high purity:

- Reaction of thiazoles with brominating agents to introduce the bromine substituent.

- Cross-coupling reactions to attach the pyridine ring at the 4-position of the thiazole.

- Esterification of the carboxylic acid group to form the methyl ester.

Reactions

Reactions are essential for modifying the compound to enhance its biological activity or create new derivatives for research:

- Hydrolysis of the methyl ester to obtain the carboxylic acid.

- Nucleophilic substitution reactions to replace the bromine atom with other functional groups.

- Cyclization reactions to form more complex heterocyclic systems.

Applications

Antimicrobial Properties

Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate's antimicrobial properties make it a candidate for pharmaceutical development. Compounds that are similar to methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate exhibit significant biological activities.

Interaction Studies

Interaction studies of methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate focus on its binding affinity with various biological targets. These studies are vital for understanding the compound's mechanism of action and optimizing its efficacy as a drug candidate.

Structural Similarity

Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate shares structural similarities with several other compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-3-(pyridin-2-yl)propanoate | Contains a bromine atom and pyridine | Antimicrobial |

| Methyl 2-bromo-thiazole | Lacks pyridine but retains thiazole structure | Antimicrobial |

| Methyl 4-(pyridin-3-yl)thiazole | Similar thiazole structure without bromine | Cytotoxicity against cancer cells |

Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate is unique because of its combination of a bromine substituent and a pyridine ring at the 4-position of the thiazole. This enhances its reactivity and biological activity compared to other thiazoles that may lack these substituents. Its potential applications in treating resistant bacterial infections make it valuable in pharmaceutical research.

Mechanism of Action

The mechanism of action of methyl 2-(pyridin-4-yl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron-donating properties enable it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

The thiazole ring's substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Methyl 4-(Dibromomethyl)-2-(Substituted Phenyl)Thiazole-5-Carboxylates

- Examples : Compounds 6g (2-fluorophenyl), 6h (4-methoxyphenyl), 6i (4-trifluoromethylphenyl) .

- Comparison: Unlike the pyridin-4-yl group in the target compound, these analogs feature halogenated or substituted phenyl groups at position 2. For example, compound 6g (2-fluorophenyl derivative) exhibits a melting point of 132–134°C and 96.81% purity, whereas the pyridinyl analog may display altered solubility and hydrogen-bonding capacity due to the nitrogen-rich pyridine ring .

Ethyl 4-Methyl-2-(Pyridin-3-yl)Thiazole-5-Carboxylate

- Structure : Pyridin-3-yl at position 2, methyl at position 4, and ethyl ester at position 5 .

- The ethyl ester may confer higher lipophilicity than the methyl ester in the target compound.

5-Methyl-2-(2-Pyridinyl)Thiazol-4-yl 2,4-Dichlorobenzoate

- Structure : Pyridin-2-yl at position 2 and a dichlorobenzoate ester at position 4 .

- Comparison : The benzoate ester introduces a bulky aromatic group, likely reducing solubility but enhancing π-π stacking interactions. The pyridin-2-yl group positions the nitrogen ortho to the thiazole, differing from the para orientation in the target compound.

Physicochemical Properties

Biological Activity

Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate is a heterocyclic compound that combines thiazole and pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉N₃O₂S

- Molecular Weight : Approximately 248.30 g/mol

- Structure : The compound features a methyl ester group attached to the thiazole ring, contributing to its reactivity and biological properties.

This compound interacts with various biological targets through specific bonding interactions. The mechanisms include:

- Enzyme Interaction : The compound has been shown to influence enzyme activity, potentially altering metabolic pathways. For instance, it may inhibit or activate enzymes involved in critical biochemical processes .

- Cell Signaling Modulation : It affects cell signaling pathways, impacting gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation and apoptosis .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial potential:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 50 |

| Escherichia coli | < 100 | |

| Pseudomonas aeruginosa | < 75 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

Research has indicated that thiazole derivatives can exhibit anti-inflammatory effects. This compound has been evaluated for its ability to inhibit inflammation markers in vitro. The results showed varying IC₅₀ values across different assays:

| Assay | IC₅₀ (μg/mL) |

|---|---|

| Bovine Serum Albumin Denaturation | 46.29 - 100.60 |

This variability suggests that the compound's anti-inflammatory efficacy may depend on specific conditions and concentrations .

Anticancer Activity

The compound has also shown promise in cancer research, particularly in inhibiting cell growth in various cancer cell lines. In vitro studies revealed cytotoxic effects with selectivity towards certain cancer types:

| Cell Line | IC₅₀ (μM) |

|---|---|

| RPMI-8226 (Leukemia) | 1.11 |

| A549 (Lung Cancer) | 10.0 |

The mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly at the G2/M phase .

Case Studies

- Anti-tubercular Activity : In a study evaluating thiazole derivatives against Mycobacterium tuberculosis, this compound exhibited moderate activity with an MIC comparable to established anti-tubercular drugs .

- Cytotoxicity Profile : A detailed analysis of this compound revealed its selective cytotoxicity against leukemia cells while sparing normal cells, indicating its potential as a targeted therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-(pyridin-4-yl)thiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate with pyridinyl-thioamide derivatives under basic conditions. For example, cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst in ethanol under reflux has been reported for analogous thiazole-carboxylate derivatives . Reaction optimization includes controlling temperature (70–90°C), solvent polarity, and stoichiometry of reagents to maximize yield. Characterization via -NMR and IR spectroscopy confirms the thiazole ring formation and ester functionality .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For related thiazole derivatives, single-crystal X-ray diffraction revealed bond angles and planarity of the thiazole-pyridine system . Spectroscopic methods include -NMR (e.g., pyridyl protons at δ 8.5–8.7 ppm, thiazole protons at δ 7.2–7.5 ppm) and IR (C=O stretch at ~1700 cm) . Mass spectrometry (ESI-MS) provides molecular ion peaks consistent with the molecular formula .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound?

- Methodological Answer : Antiviral activity is assessed using cell-based assays (e.g., plaque reduction neutralization tests) against viruses like yellow fever or hepatitis C. EC values are calculated using dose-response curves, with selectivity indices (SI = CC/EC) indicating therapeutic potential . For cytotoxicity, MTT assays on non-target cell lines (e.g., HepG2) are performed to determine CC values .

Advanced Research Questions

Q. How does substitution at the thiazole C4/C5 positions affect antiviral potency and metabolic stability?

- Methodological Answer : Systematic SAR studies show that electron-withdrawing groups (e.g., bromine at C4) enhance antiviral activity by improving electrophilicity, while methyl or ethyl esters at C5 improve metabolic stability. For example, replacing a dibromomethyl group with a pyrimidin-2-ylamino substituent increased selectivity (>450-fold) and reduced cytotoxicity in tri-substituted aminothiazole derivatives . Metabolic stability is assessed via liver microsome assays, where methyl carbonate prodrugs show improved solubility and slower degradation .

Q. How can discrepancies in biological activity data between similar thiazole derivatives be resolved?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell line viability, viral strain variability). To address this, standardized protocols (e.g., fixed MOI for viral infection) and orthogonal assays (e.g., surface plasmon resonance for target binding affinity) are recommended. For example, conflicting EC values for tri-substituted aminothiazoles were resolved by repeating assays in triplicate and normalizing to internal controls like ribavirin .

Q. What computational methods are employed to predict the binding mode of this compound to viral envelope proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) model interactions with flavivirus envelope proteins. For instance, docking studies revealed that the pyridinyl group forms π-π interactions with hydrophobic pockets, while the carboxylate ester hydrogen-bonds with conserved residues (e.g., Lys128 in yellow fever virus NS5) . Free energy calculations (MM-PBSA) quantify binding affinities, correlating with experimental EC data .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

- Methodological Answer : Key steps include:

- Step 1 : Pyridine-4-carbothioamide synthesis via Hantzsch thiazole formation, optimized using microwave-assisted heating to reduce reaction time .

- Step 2 : Esterification with methyl chloroformate in anhydrous THF, with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.